molecular formula C13H9ClN2O2 B6597546 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride CAS No. 5466-94-4

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

Cat. No.: B6597546
CAS No.: 5466-94-4
M. Wt: 260.67 g/mol
InChI Key: IRTWGSSFYWLTCS-UHFFFAOYSA-N
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Description

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride (C₁₃H₈ClN₃O₂) is a nitroaromatic compound featuring a carbonimidoyl chloride (–N=C–Cl) group at the 1-position of a benzene ring substituted with a nitro (–NO₂) group at the 4-position and an N-phenyl moiety. This compound is a reactive intermediate in organic synthesis, particularly in the formation of amidines, imidates, and heterocycles. Its structural uniqueness lies in the carbonimidoyl chloride group, which confers distinct reactivity compared to acyl or sulfonyl chlorides .

Properties

IUPAC Name

4-nitro-N-phenylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWGSSFYWLTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282885
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-94-4
Record name 4-Nitro-N-phenylbenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC28607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28607
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-nitroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitroaniline+phosgene4-nitro-N-phenylbenzene-1-carbonimidoyl chloride\text{4-nitroaniline} + \text{phosgene} \rightarrow \text{this compound} 4-nitroaniline+phosgene→4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

Scientific Research Applications

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride involves its interaction with nucleophiles. The chloride group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological studies. The nitro group can also participate in redox reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Functional Group Reactivity

Compound Name Functional Group Reactivity Profile Key Applications
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride Carbonimidoyl chloride (–N=C–Cl) Reacts with amines to form amidines; nucleophilic substitution at the imidoyl carbon Pharmaceuticals, agrochemical intermediates
4-Nitrobenzoyl chloride (C₇H₄ClNO₃) Acyl chloride (–COCl) Acylates alcohols/amines to esters/amides; hydrolyzes to carboxylic acids Dye synthesis, polymer chemistry
4-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S) Sulfonyl chloride (–SO₂Cl) Forms sulfonamides with amines; sulfonates alcohols/phenols Antibiotics, surfactants
N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₂ClN₃O₃) Amide (–CONH–) Stable under basic conditions; participates in hydrogen bonding Bioactive hybrid molecules

Physicochemical Properties

Property This compound (Estimated) 4-Nitrobenzoyl chloride 4-Nitrobenzenesulfonyl chloride
Molecular Weight ~277.7 g/mol 185.56 g/mol 221.62 g/mol
Melting Point Not reported 72–74°C 64–67°C
Stability Moisture-sensitive Air-stable Hygroscopic
Key Spectral Data (NMR/IR) Characteristic N=C–Cl stretch (~1600 cm⁻¹) C=O stretch (~1770 cm⁻¹) SO₂ stretch (~1370/1150 cm⁻¹)

Biological Activity

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride, with the chemical formula C13H10ClN3O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 265.69 g/mol
  • CAS Number : 5466-94-4
  • Structure : The compound features a nitro group and an imidoyl chloride functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through interference with bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results indicate that this compound may selectively target cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The imidoyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
  • DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Bacterial Infections : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced cancers have shown promising results, with some patients experiencing tumor shrinkage following treatment with this compound.

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